2-Amino-5-bromo-6-methyl-4-pyrimidinol is an organic compound with the molecular formula CHBrNO and a molecular weight of approximately 204.027 g/mol. This compound features a pyrimidine ring substituted with an amino group, a bromine atom, and a methyl group, making it structurally unique among pyrimidine derivatives. Its InChI Key is ADLWOFHKMXUDKF-UHFFFAOYSA-N, and it is recognized for its potential in various chemical and biological applications .
Studies have explored 2-ABMP's ability to induce interferon production in the body. Interferons are proteins with antiviral properties that help the immune system fight off viral infections. Research has shown that 2-ABMP, along with other substances like polyinosinic-polycytidylic acid (poly(I:C)), can stimulate interferon production in mice PubMed: . This suggests potential for 2-ABMP as an immunomodulatory agent.
Following interferon induction, studies have investigated the antiviral effects of 2-ABMP. The same research mentioned earlier demonstrated that 2-ABMP treatment in mice resulted in protection against infection with various viruses PubMed: . However, more research is needed to understand the specific mechanisms of 2-ABMP's antiviral activity and its potential effectiveness in humans.
The chemical behavior of 2-Amino-5-bromo-6-methyl-4-pyrimidinol includes participation in several types of reactions typical for pyrimidine derivatives. Notably, it can undergo:
Research indicates that 2-Amino-5-bromo-6-methyl-4-pyrimidinol exhibits notable biological activity. It has been studied for its potential effects on cell cycle regulation and cytotoxicity against various cancer cell lines. The compound may also influence metabolic pathways due to its structural similarity to nucleobases, suggesting a role in nucleic acid metabolism .
The synthesis of 2-Amino-5-bromo-6-methyl-4-pyrimidinol typically involves multi-step processes, including:
2-Amino-5-bromo-6-methyl-4-pyrimidinol has various applications in:
Studies on the interactions of 2-Amino-5-bromo-6-methyl-4-pyrimidinol have shown that it can form hydrogen bonds with biological macromolecules, influencing its bioavailability and efficacy. Its interactions with enzymes involved in nucleic acid metabolism suggest potential therapeutic roles in modulating these pathways .
Several compounds share structural similarities with 2-Amino-5-bromo-6-methyl-4-pyrimidinol, which allows for comparative studies regarding their properties and activities:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Amino-4-chloro-6-methylpyrimidine | Chlorine substitution instead of bromine | Different reactivity patterns |
2-Amino-4-hydroxy-6-methylpyrimidine | Hydroxyl group instead of bromine | Potentially different biological activity |
2-Amino-5-bromo-4-methylpyrimidine | Methyl substitution at a different position | Variations in solubility and stability |
These compounds highlight the uniqueness of 2-Amino-5-bromo-6-methyl-4-pyrimidinol through variations in their substituents, affecting their chemical reactivity, biological activity, and potential applications .
Irritant